molecular formula C10H8O2 B123785 6-Methylbenzofuran-3-carbaldehyde CAS No. 143883-37-8

6-Methylbenzofuran-3-carbaldehyde

Cat. No. B123785
M. Wt: 160.17 g/mol
InChI Key: GMOIKWDYICUUKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methylbenzofuran-3-carbaldehyde is a chemical compound that belongs to the class of benzofurans. It is a yellowish liquid with a melting point of -30°C and a boiling point of 232°C. This compound has been widely used in scientific research due to its unique properties and potential applications.

Mechanism Of Action

The mechanism of action of 6-Methylbenzofuran-3-carbaldehyde is not fully understood. However, it is believed to act as an electron acceptor, which allows it to participate in various chemical reactions. This compound has been shown to undergo oxidation reactions, as well as to react with nucleophiles such as amines and alcohols.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 6-Methylbenzofuran-3-carbaldehyde. However, some studies have suggested that this compound may have potential applications in the treatment of certain diseases, such as cancer and Alzheimer's disease. It has been shown to exhibit cytotoxic activity against cancer cells, as well as to inhibit the activity of enzymes involved in the progression of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of 6-Methylbenzofuran-3-carbaldehyde is its unique electron-accepting properties, which make it a valuable tool for organic synthesis and materials science. However, this compound can be difficult to work with due to its low solubility in common organic solvents. In addition, it can be sensitive to air and moisture, which can affect its reactivity and stability.

Future Directions

There are many potential future directions for research on 6-Methylbenzofuran-3-carbaldehyde. One area of interest is the development of new synthetic methods for this compound, which could improve its yield and purity. In addition, further studies are needed to fully understand the mechanism of action of this compound, as well as its potential applications in various fields, such as organic electronics and medicine. Finally, research on the safety and environmental impact of this compound is also needed, in order to ensure its responsible use in scientific research and industry.

Synthesis Methods

The synthesis of 6-Methylbenzofuran-3-carbaldehyde involves the reaction of 6-methylbenzofuran with a suitable aldehyde, such as formaldehyde or acetaldehyde, in the presence of a catalyst. The reaction is typically carried out under reflux conditions for several hours, and the resulting product is purified by distillation or chromatography.

Scientific Research Applications

The unique properties of 6-Methylbenzofuran-3-carbaldehyde make it a valuable tool for scientific research. It has been used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. In addition, this compound has been studied for its potential applications in the field of organic electronics, as it exhibits excellent electron-accepting properties.

properties

CAS RN

143883-37-8

Product Name

6-Methylbenzofuran-3-carbaldehyde

Molecular Formula

C10H8O2

Molecular Weight

160.17 g/mol

IUPAC Name

6-methyl-1-benzofuran-3-carbaldehyde

InChI

InChI=1S/C10H8O2/c1-7-2-3-9-8(5-11)6-12-10(9)4-7/h2-6H,1H3

InChI Key

GMOIKWDYICUUKX-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)C(=CO2)C=O

Canonical SMILES

CC1=CC2=C(C=C1)C(=CO2)C=O

Origin of Product

United States

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